

Comparison of batch vs fed-batch fermentation with sophorose

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Application Notes and Protocols

A Comparative Guide to Batch and Fed-Batch Fermentation for Enhanced Sophorolipid Production

Introduction

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by several non-pathogenic yeast species, most notably *Starmerella bombicola* (formerly *Candida bombicola*). [1] These amphiphilic molecules consist of a hydrophilic sophorose head (a disaccharide of glucose) linked to a hydrophobic long-chain fatty acid tail. [2] The unique structure of sophorolipids imparts excellent surface-active properties, making them highly valuable in a myriad of applications, including as antimicrobial agents, immunomodulators, and anti-cancer therapeutics. [1][3][4][5][6] Their biodegradability and low toxicity profile make them a sustainable alternative to synthetic surfactants, a focus of significant interest in both academic research and industrial drug development. [4]

The yeast *Starmerella bombicola* is renowned for its remarkable capacity to produce sophorolipids, with reported titers exceeding 200 g/L under optimized conditions. [7] Achieving such high yields is critically dependent on the fermentation strategy employed. Sophorolipid

biosynthesis is a secondary metabolic process, meaning it is not directly associated with the primary growth of the yeast and is often triggered by nutrient limitation, particularly nitrogen, in the presence of excess carbon sources.[8]

This application note provides an in-depth comparison of two primary submerged fermentation strategies—batch and fed-batch—for the production of sophorolipids using *S. bombicola*. We will delve into the biochemical rationale behind process choices, provide detailed, field-proven protocols for both methods, and present a comparative analysis of their respective outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize sophorolipid production for their specific applications.

The Sophorolipid Biosynthetic Pathway: A Foundation for Process Design

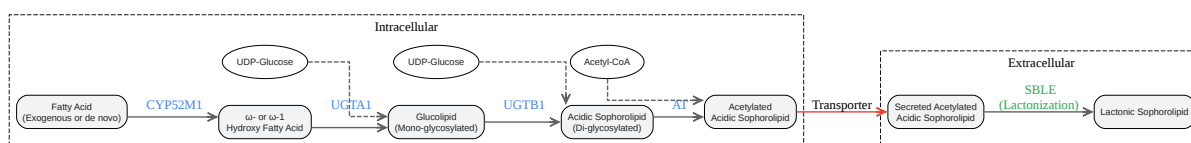
Understanding the metabolic route to sophorolipid synthesis is fundamental to designing an effective fermentation process. The pathway in *S. bombicola* is a multi-step enzymatic cascade that combines elements of fatty acid metabolism and glycosylation. The core genes for this pathway are conveniently located in a single gene cluster, facilitating its regulation.[8]

The key steps are as follows:

- **Fatty Acid Hydroxylation:** The process begins with the hydroxylation of a long-chain fatty acid (either supplied exogenously or synthesized de novo) at its terminal (ω) or sub-terminal ($\omega-1$) position. This crucial step is catalyzed by the cytochrome P450 monooxygenase, CYP52M1.[7][9]
- **Stepwise Glycosylation:** The hydroxylated fatty acid is then glycosylated twice. Two distinct UDP-glucosyltransferases, UGTA1 and UGTB1, sequentially add glucose molecules from UDP-glucose to form the sophorose head, resulting in the creation of an acidic sophorolipid. [7][9]
- **Acetylation and Secretion:** The sophorose moiety can be acetylated by an acetyltransferase (AT). The acidic sophorolipids are then secreted from the cell via a specific transporter.[7]
- **Extracellular Lactonization:** In the final step, the secreted acidic sophorolipids can undergo an intramolecular esterification to form lactonic sophorolipids. This reaction is catalyzed by

the extracellular enzyme, *S. bombycolina* lactone esterase (SBLE).[7][10]

The final product is typically a mixture of acidic and lactonic forms, with varying degrees of acetylation and different fatty acid chain lengths, each possessing distinct physicochemical and biological properties.[2][3] For instance, acetylated lactonic sophorolipids are noted for their enhanced biocide and anticancer activities, while acidic forms have applications in skincare.[3]



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Caption: The Sophorolipid Biosynthesis Pathway in *S. bombycolina*.

Fermentation Strategies: A Head-to-Head Comparison

The choice between batch and fed-batch fermentation is a critical decision point in process development, with significant implications for yield, productivity, and process control.

Batch Fermentation

This is the simplest mode of operation. All nutrients, including carbon and nitrogen sources, are added to the bioreactor at the start of the fermentation, and the process runs until the nutrients are depleted or inhibitory byproducts accumulate.[11][12]

- **Causality Behind Its Use:** The primary advantage is operational simplicity. It requires minimal monitoring and control equipment, making it suitable for initial strain screening or small-scale production.
- **Inherent Limitations for Sophorolipids:**

- Substrate Inhibition: High initial concentrations of glucose can be inhibitory to yeast growth and metabolism through the Crabtree effect.[12]
- Glucose Repression: More importantly, high glucose levels repress the expression of genes involved in the utilization of alternative carbon sources and some secondary metabolic pathways.[13] This can delay or reduce the efficiency of sophorolipid production, which relies on both a hydrophilic (glucose) and a hydrophobic (fatty acid/oil) carbon source.
- Nutrient Depletion: Key nutrients may be exhausted before the maximum potential for sophorolipid production is reached, leading to a premature halt in synthesis. This results in limited final product titers.[14]

Fed-Batch Fermentation

In a fed-batch process, the fermentation is initiated with a smaller amount of nutrients, and a feeding solution (typically containing concentrated substrates) is added incrementally throughout the run.[11][12] This strategy is overwhelmingly preferred for high-density cell cultures and the production of secondary metabolites like sophorolipids.[10]

- Causality Behind Its Use: The core principle is to maintain substrates at a low, optimal concentration. This approach directly addresses the limitations of batch culture.
- Key Advantages for Sophorolipids:
 - Mitigation of Repression: By feeding glucose at a controlled rate, its concentration in the bioreactor can be kept below the threshold that causes repression.[15] This allows for efficient co-utilization of the hydrophobic substrate (e.g., oleic acid) and promotes higher production rates.
 - Higher Cell Densities: Controlled nutrient addition supports prolonged cell growth and viability, leading to higher final biomass concentrations.
 - Enhanced Titer and Productivity: The extended production phase and higher cell density result in significantly greater final sophorolipid titers and volumetric productivity compared to batch processes.[10][16]

- Process Control: It allows for dynamic control over the fermentation environment, enabling operators to respond to the metabolic state of the culture.

Protocol 1: Batch Fermentation of *Starmerella bombicola*

This protocol provides a baseline method for producing sophorolipids in a standard laboratory bioreactor.

A. Media and Reagents

- Seed Culture Medium (YPD): 10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Glucose.
- Production Medium: 100 g/L Glucose, 10 g/L Yeast Extract, 1 g/L Urea, 100 g/L Oleic Acid (or other fatty acid/vegetable oil).[\[2\]](#)[\[17\]](#)
- Antifoam Agent (e.g., Silicone-based)
- 5M NaOH and 2M H₂SO₄ for pH control.

B. Inoculum Preparation (Seed Culture)

- Aseptically transfer a single colony of *S. bombicola* ATCC 22214 from a YPD agar plate to 50 mL of YPD medium in a 250 mL baffled shake flask.
- Incubate at 30°C with agitation at 200 rpm for 24-48 hours, or until the culture reaches the late exponential phase (OD₆₀₀ ≈ 10-15).

C. Bioreactor Operation

- Prepare the production medium and sterilize the bioreactor (e.g., 2 L working volume in a 3 L vessel) in situ. Add the oleic acid post-sterilization through a sterile addition port.
- Set the bioreactor parameters:
 - Temperature: 30°C
 - pH: Maintain at 3.5-4.0 using automated addition of 5M NaOH / 2M H₂SO₄.

- Agitation: 400-600 rpm.
- Aeration: 1.0 vvm (volume of air per volume of liquid per minute).
- Inoculate the bioreactor with the seed culture to achieve a starting OD₆₀₀ of approximately 1.0 (typically a 5-10% v/v inoculation).
- Run the fermentation for 120-168 hours.

D. Monitoring and Sampling

- Draw samples aseptically every 12-24 hours.
- Analyze samples for:
 - Biomass: Optical Density at 600 nm (OD₆₀₀) and/or Dry Cell Weight (DCW).
 - Substrate Consumption: Glucose and residual oil concentration (via HPLC and GC, respectively).
 - Sophorolipid Titer: Quantify using the HPLC method detailed below.

Caption: Workflow for Batch Fermentation of Sophorolipids.

Protocol 2: Fed-Batch Fermentation of *Starmerella bombicola*

This protocol is designed to achieve higher titers by overcoming the limitations of the batch process.

A. Media and Reagents

- Seed Culture Medium (YPD): As per batch protocol.
- Initial Batch Medium: 30 g/L Glucose, 10 g/L Yeast Extract, 1 g/L Urea.
- Feed Solution 1 (Hydrophilic): 700 g/L Glucose, sterilized solution.
- Feed Solution 2 (Hydrophobic): 100% Oleic Acid (or other oil), sterilized.

- Antifoam, Acid, and Base: As per batch protocol.

B. Inoculum Preparation (Seed Culture)

- Identical to the batch protocol.

C. Bioreactor Operation and Feeding Strategy

- Prepare the initial batch medium in the bioreactor and sterilize.
- Set initial bioreactor parameters as in the batch protocol (T=30°C, pH=4.0, Agitation=400-600 rpm, Aeration=1.0 vvm).
- Inoculate with the seed culture (5-10% v/v).
- Initial Batch Phase: Allow the yeast to consume the initial 30 g/L of glucose. Monitor glucose concentration closely. This phase typically lasts 12-24 hours.
- Fed-Batch Phase (Initiation):
 - When the glucose concentration drops to approximately 5-10 g/L, begin the feeding strategy.
 - Start a continuous feed of the oleic acid (Feed Solution 2) at a predetermined rate (e.g., 1-1.5 g/L/h).
 - Simultaneously, start a continuous or intermittent feed of the concentrated glucose solution (Feed Solution 1) to maintain the glucose concentration in the reactor between 20-40 g/L. [15] This is the critical control point to avoid glucose repression.
- Control Logic: The glucose feed rate can be controlled manually based on frequent off-line measurements or, ideally, automated using an on-line glucose sensor or a pH-stat method. In a pH-stat strategy, the consumption of oleic acid releases fatty acids that lower the pH, triggering NaOH addition. The rate of NaOH addition can be correlated to the consumption rate of the oil, which in turn dictates the required glucose feed rate to maintain a balanced C:N ratio.[15]
- Continue the fed-batch operation for 168-192 hours or until productivity declines.

D. Monitoring and Control

- In addition to the parameters monitored in the batch process, frequent (every 4-6 hours) or continuous monitoring of glucose concentration is essential for successful control of the fed-batch strategy.

Caption: Workflow for Fed-Batch Fermentation of Sophorolipids.

Downstream Processing and Analytical Quantification

A. Extraction

A robust and reproducible method for sophorolipid quantification is crucial for process evaluation.

- Centrifuge a 10 mL sample of the fermentation broth to pellet the cells.
- Transfer the supernatant to a new tube.
- Perform a liquid-liquid extraction twice using an equal volume of ethyl acetate.[18]
- Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude sophorolipid extract.
- Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

B. HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying sophorolipid congeners.[18][19]

- System: Agilent 1200 series or equivalent.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile (ACN)

- Gradient: Start at 30% B, ramp to 100% B over 30 minutes, hold for 10 minutes, then return to initial conditions.[19]
- Flow Rate: 1.0 mL/min.
- Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal for these non-chromophoric compounds.[20][21] UV detection at low wavelengths (~205 nm) can also be used.
- Quantification: Use an external standard curve prepared from purified sophorolipid standards.

Comparative Data Analysis: Batch vs. Fed-Batch

The following table summarizes typical performance metrics for sophorolipid production, highlighting the significant advantages of the fed-batch strategy.

Parameter	Batch Fermentation	Fed-Batch Fermentation	Reference(s)
Final Sophorolipid Titer (g/L)	50 - 90	150 - 365+	[10][15][16]
Volumetric Productivity (g/L/h)	0.3 - 0.5	1.0 - 2.3+	[10][22]
Substrate Conversion Yield (g SL/g substrate)	0.15 - 0.25	0.35 - 0.57	[10][22]
Process Complexity	Low	High	[11]
Capital & Operational Cost	Lower	Higher	
Process Control & Reproducibility	Low	High	[11]

Values are representative and can vary significantly based on the specific strain, substrates, and process parameters used.

Conclusion and Future Perspectives

For the production of sophorolipids, fed-batch fermentation is demonstrably superior to batch fermentation.[10][17][23] The ability to control the glucose concentration is the cornerstone of this advantage, effectively circumventing the physiological constraints of glucose repression and enabling a prolonged, highly productive synthesis phase. This leads to dramatically higher product titers, yields, and volumetric productivities, which are essential for economically viable production at scale. While batch fermentation serves as a useful tool for initial screening and research, any serious effort in process development for drug discovery or commercial production should focus on a well-designed fed-batch strategy.

Future advancements will likely integrate these optimized fed-batch protocols with metabolically engineered *S. bombicola* strains.[16] Strains with knocked-out competing pathways or overexpressed key biosynthetic enzymes have already shown the potential to push titers even higher, reaching levels up to 232 g/L in fed-batch culture.[16] The combination of advanced fermentation control and sophisticated genetic engineering holds the key to unlocking the full industrial potential of these valuable bioactive molecules.

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